molecular formula C12H24N2O3 B13601058 Tert-butyl2-(2-aminoethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl2-(2-aminoethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13601058
M. Wt: 244.33 g/mol
InChI Key: FHAIRWBJEGGKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-aminoethyl)-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminoethyl group, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminoethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl carbamate with an appropriate oxazepane derivative. One common method involves the use of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid to produce the corresponding acyl azide. The acyl azide then undergoes a Curtius rearrangement to form an isocyanate derivative, which is trapped by an amine to form the carbamate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of nonmetallic regenerable reagents and CO2 capture agents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminoethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl 2-(2-aminoethyl)-1,4-oxazepane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminoethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-(2-aminoethyl)-1,4-oxazepane-4-carboxylate is unique due to its specific structure, which includes an oxazepane ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 2-(2-aminoethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-4-8-16-10(9-14)5-6-13/h10H,4-9,13H2,1-3H3

InChI Key

FHAIRWBJEGGKKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.